Amino-PEG5-t-butyl ester
Overview
Description
Amino-PEG5-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
Amino-PEG5-t-butyl ester can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . It can be used in applications such as its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .Molecular Structure Analysis
The empirical formula of Amino-PEG5-t-butyl ester is C17H35NO7 . The molecular weight is 365.46 . The molecule contains a total of 59 bonds, including 24 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 primary amine (aliphatic), and 5 ethers (aliphatic) .Chemical Reactions Analysis
The amino group of Amino-PEG5-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Amino-PEG5-t-butyl ester is a liquid . Its refractive index is 1.4534 and its density is 1.4690 g/mL .Scientific Research Applications
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Bioconjugation and Chemical Biology
- Amino-PEG5-t-butyl ester can be used for bioconjugation . This involves the process of chemically linking two biomolecules together, which is a crucial step in many biological research studies .
- It can also be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
- The hydrophilic PEG linker in the compound facilitates solubility in biological applications .
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Medicinal Chemistry
- Amino-PEG5-t-butyl ester is used in the field of medicinal chemistry .
- It is used in the synthesis of tool compounds that require ligation .
- Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
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Drug Release
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Nanotechnology
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New Materials Research
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Cell Culture
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Ligand Study
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Polypeptide Synthesis Support
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Graft Polymer Compounds
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Polyethylene Glycol-Modified Functional Coatings
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Protein Labeling
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Surface Modification
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Biomaterials
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Therapeutic Delivery
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Diagnostic Assays
Safety And Hazards
Future Directions
Amino-PEG5-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTIRQZQKAJSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG5-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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